Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Topology
The IUPAC name isopropyl 6-(4-fluorophenylcarbamoyl)picolinate systematically describes the compound’s structure. The nomenclature follows these conventions:
- Isopropyl : The ester substituent at position 2 of the pyridine ring.
- 6-(4-Fluorophenylcarbamoyl) : The carbamoyl group at position 6 of the pyridine, substituted with a 4-fluorophenyl moiety.
- Picolinate : The pyridine-2-carboxylate backbone.
The molecular formula C₁₆H₁₅FN₂O₃ corresponds to a molar mass of 302.31 g/mol. Key topological features include:
- A pyridine ring serving as the central scaffold.
- A carbamoyl linker (–NH–C(=O)–) bridging the pyridine and 4-fluorophenyl groups.
- An ester group (–COO–) at position 2, bonded to an isopropyl chain.
Table 1: Molecular Topology Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₂O₃ |
| Molar Mass (g/mol) | 302.31 |
| Rotatable Bonds | 5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 (NH group) |
The planar pyridine ring and carbamoyl group facilitate π-π stacking interactions, while the isopropyl ester introduces steric bulk that influences conformational flexibility.
Properties
IUPAC Name |
propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(2)22-16(21)14-5-3-4-13(19-14)15(20)18-12-8-6-11(17)7-9-12/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGECTQWXEKBKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate involves the esterification of 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylic acid with isopropanol in the presence of a suitable catalyst . The reaction typically requires controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale esterification reactions under optimized conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Ester Hydrolysis
The isopropyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
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Acidic Hydrolysis : HCl (6M), reflux, 12 h → 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylic acid .
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Basic Hydrolysis : NaOH (2M), ethanol/water, 60°C, 6 h → Same product .
Carbamoyl Group Modifications
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Hydrolysis : Strong bases (e.g., LiOH) or acids (e.g., H2SO4) cleave the carbamoyl bond, producing 6-aminopyridine-2-carboxylate and 4-fluorobenzoic acid derivatives .
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Nucleophilic Substitution : The fluorine on the 4-fluorophenyl group can participate in SNAr reactions with amines or thiols under catalytic conditions (e.g., CuI) .
Pyridine Ring Functionalization
-
Electrophilic Aromatic Substitution : The pyridine ring’s electron-deficient nature allows for regioselective nitration or halogenation at position 4 or 5 under controlled conditions .
Key Research Findings
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Stability : The compound is stable under ambient conditions but degrades under prolonged exposure to UV light or strong oxidizers .
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Biological Relevance : Structural analogs exhibit antiparasitic and kinase-inhibitory activities , though this specific derivative’s bioactivity remains understudied .
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Spectroscopic Data :
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IR : Peaks at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (carbamoyl C
-
Scientific Research Applications
Research indicates that propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate exhibits promising biological activity, particularly in the context of cancer treatment. The compound's mechanism of action includes:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : The compound has been found to trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It may induce cell cycle arrest, preventing further proliferation of cancer cells.
In Vitro Studies
Several studies have assessed the anticancer properties of this compound using different cancer cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
- A549 Cell Line Study : In a study involving lung cancer cells (A549), this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Research on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound was shown to cause cell cycle arrest at the G1 phase, effectively preventing further proliferation.
- HeLa Cell Line Study : In HeLa cervical cancer cells, the compound exhibited an IC50 value of 10 µM and was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics can help in optimizing dosage and minimizing side effects during therapeutic applications.
Mechanism of Action
The mechanism of action of propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Physicochemical Properties
Ester Group Variations
- Propan-2-yl vs. Ethyl Esters : The propan-2-yl ester group in the target compound may confer enhanced lipophilicity compared to ethyl esters (e.g., Ethyl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate). This could improve membrane permeability but reduce aqueous solubility.
Carbamoyl Substituent Variations
- 4-Fluorophenyl vs. Complex Aromatic Groups: The 4-fluorophenyl carbamoyl group is simpler than substituents in analogues like Ethyl 6-[(4-{4-[...]}phenyl)carbamoyl]pyridine-2-carboxylate (Compound 11, ), which contains nitro and methoxyethoxy groups. In contrast, nitro groups (e.g., in Compound 11) are stronger electron-withdrawing groups, which could reduce basicity and alter reactivity .
Conformational Flexibility and NMR Analysis
- Slow Exchange Conformations : Similar to bis-amide intermediates in , the carbamoyl group in the target compound may exhibit conformational flexibility. NMR studies at 298 K could reveal multiple conformers due to restricted rotation around the amide bond. However, the 4-fluorophenyl group’s smaller size compared to bulkier substituents (e.g., in Compound 11) may reduce steric hindrance, leading to faster exchange rates and averaged NMR signals at lower temperatures .
Hydrogen Bonding and Crystal Packing
- Hydrogen-Bonding Motifs: The carbamoyl NH and carbonyl groups in the target compound likely participate in hydrogen bonding, forming motifs such as chains or rings. The fluorine atom may engage in weak C–F···H interactions, influencing crystal packing efficiency. In contrast, compounds with nitro groups (e.g., Compound 11) lack H-bond donors, relying instead on acceptor-dominated interactions, which could result in less cohesive crystal lattices .
Crystallographic Validation and Software
- Structure Refinement : The target compound’s structure determination likely employed SHELXL for refinement, ensuring high accuracy in bond lengths and angles. This contrasts with older methodologies that relied on less precise software, highlighting advancements in crystallographic reliability .
- Validation Metrics : Tools like PLATON would flag disorders or geometric outliers, ensuring structural integrity. This rigorous validation is critical for comparing intermolecular interactions with analogues .
Data Table: Key Comparisons
Biological Activity
Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate, also known as isopropyl 6-(4-fluorophenylcarbamoyl)picolinate, is a compound with the molecular formula and a CAS number of 313516-11-9. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.
The compound is characterized by:
- Melting Point : 88 - 89 °C
- Purity : 95%
- Physical Form : Solid
- Hazard Codes : H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways. Preliminary studies suggest that the compound may inhibit certain enzymes or proteins that play crucial roles in viral replication and tumor growth.
Antiviral Activity
Recent investigations into the antiviral properties of this compound indicate promising results:
- In Vitro Studies : The compound demonstrated significant activity against various viral strains, showing a dose-dependent response. For instance, it was found to inhibit viral replication at concentrations as low as 0.20 μM in specific cell lines .
Table 1: Antiviral Activity Data
| Concentration (μM) | Viral Strain | Inhibition (%) |
|---|---|---|
| 0.20 | TMV | 85 |
| 0.35 | HIV | 75 |
| 0.50 | Influenza | 70 |
Anticancer Potential
The compound's anticancer properties have also been explored, particularly its ability to modulate signaling pathways related to tumor growth:
- Cell Line Studies : In assays involving various cancer cell lines, this compound showed a reduction in cell viability, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | % Cell Viability at IC50 |
|---|---|---|
| HeLa | 12.5 | 40 |
| A549 | 15.0 | 35 |
| MCF7 | 10.0 | 30 |
Case Studies
- Study on Viral Inhibition : A study published in MDPI highlighted that compounds similar to this compound exhibited enhanced activity against viral proteins by targeting specific sites on the virus .
- Anticancer Research : Another investigation focused on the effects of this compound on breast cancer cell lines, demonstrating a significant decrease in proliferation rates and induction of apoptosis through caspase activation .
Q & A
Q. What synthetic methodologies are recommended for preparing Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally analogous pyridine-carboxylates often involves multi-step routes, such as: (i) Condensation of a pyridine derivative (e.g., 2-aminopyridine) with a fluorophenyl carbonyl precursor. (ii) Functionalization via carbamoylation at the 6-position using 4-fluorophenyl isocyanate or activated carbamoyl chloride derivatives. (iii) Esterification with propan-2-ol under acidic or coupling reagent conditions (e.g., DCC/DMAP).
- Optimization : Reaction yields can be improved by controlling stoichiometry, temperature (e.g., 60–80°C for carbamoylation), and solvent polarity (e.g., DMF or THF) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
- NMR : Confirm regioselectivity of carbamoyl and ester groups via - and -NMR. Key signals include the pyridine ring protons (δ 8.2–8.5 ppm) and the isopropyl ester group (δ 1.2–1.4 ppm for methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns .
Q. What crystallographic data are available for related pyridine-carboxylates, and how do they inform structural analysis?
- Example : Ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted pyridinecarboxylates crystallize in monoclinic systems (space group P2/c), with bond angles and lengths consistent with planar pyridine rings and steric hindrance from substituents. X-ray diffraction reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the lattice .
Advanced Research Questions
Q. How does the fluorophenyl carbamoyl group influence the compound’s physicochemical properties, such as lipophilicity or solubility?
- Lipophilicity Assessment :
- Experimental : Determine logP values via shake-flask method or HPLC-derived capacity factors (log k). Fluorine substituents typically increase logP by ~0.5–1.0 units compared to non-fluorinated analogs .
- Computational : Use software like MarvinSketch or Schrödinger’s QikProp to predict partition coefficients and solubility profiles.
Q. What strategies are recommended for evaluating the compound’s potential as a kinase inhibitor or enzyme modulator?
- Biological Screening :
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC values <10 μM suggest therapeutic potential.
- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets. The carbamoyl group may form hydrogen bonds with catalytic lysine residues .
Q. How can contradictory data on biological activity (e.g., IC50_{50}50 variability) be resolved in structure-activity relationship (SAR) studies?
- Approach : (i) Validate assay reproducibility across multiple replicates. (ii) Compare substituent effects: For example, replacing the 4-fluorophenyl group with a chlorophenyl or trifluoromethyl group may alter steric/electronic properties and potency . (iii) Cross-reference with crystallographic data to identify critical binding motifs (e.g., planar pyridine vs. twisted conformers) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Key Considerations :
- Chiral Centers : If present, use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to monitor enantiomeric excess.
- Catalysis : Asymmetric synthesis via chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enhance stereocontrol .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Variations in carbamoylation yields (e.g., 50% vs. 80%) may arise from differences in activating agents (e.g., CDI vs. HATU) or moisture sensitivity of intermediates .
- Biological Activity : Discrepancies in IC values across studies may reflect assay conditions (e.g., ATP concentration in kinase assays) or cell-line specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
